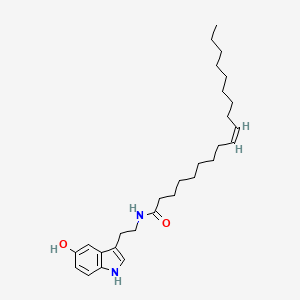

Oleoyl Serotonin

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQKHZYXPCLVBI-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Endogenous Function of Oleoyl Serotonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl serotonin (OS) is an endogenous N-acyl amide, a lipid mediator synthesized from the neurotransmitter serotonin and the monounsaturated fatty acid, oleic acid. As a member of the N-acyl serotonin family, which also includes the more extensively studied arachidonoyl serotonin, OS is emerging as a bioactive lipid with significant modulatory roles in various physiological processes. Its presence has been confirmed in the gastrointestinal tract, particularly in the jejunum and ileum. This technical guide provides an in-depth overview of the current understanding of the endogenous functions of this compound, its biosynthesis, molecular targets, and physiological effects, supplemented with detailed experimental protocols and data for researchers in pharmacology and drug development.

Biosynthesis and Metabolism

The synthesis of this compound is a part of the broader metabolic pathway for N-acyl serotonins. This process involves the enzymatic conjugation of a fatty acid to the primary amine of serotonin.

Biosynthesis Pathway:

The biosynthesis of this compound occurs in two main steps:

-

Serotonin Synthesis: The precursor, serotonin (5-hydroxytryptamine), is synthesized from the essential amino acid L-tryptophan. This conversion involves two enzymatic steps:

-

Hydroxylation: L-tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP). TPH is the rate-limiting enzyme in this pathway.

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) then decarboxylates 5-HTP to produce serotonin.

-

-

N-acylation: this compound is formed by the formal condensation of the carboxyl group of oleic acid with the primary amino group of serotonin. While the specific enzyme responsible for this step in mammals has not been definitively identified, it is believed to be catalyzed by a member of the N-acyltransferase (NAT) family of enzymes. The availability of both serotonin and oleoyl-CoA (the activated form of oleic acid) are key factors in its production.

Metabolism:

The degradation of N-acyl amides is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH). However, this compound has been shown to be a weak inhibitor of FAAH, suggesting it may have a longer half-life compared to other endocannabinoids that are readily hydrolyzed by this enzyme.

The Endogenous Pathway for N-Oleoyl Serotonin Synthesis in the Gut: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl serotonin, an endogenous lipid mediator found in the gastrointestinal tract, is gaining attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biosynthesis pathway of N-oleoyl serotonin in the gut, consolidating current knowledge for researchers and professionals in drug development. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for its study, and visualizes the key pathways. While the precise enzyme responsible for the final acylation step remains to be definitively identified, this guide synthesizes the existing evidence to present a putative pathway and equip researchers with the necessary information to further investigate this promising molecule.

Introduction

N-acyl serotonins are a class of lipid-derived signaling molecules present in the intestinal tract. Among these, N-oleoyl serotonin is of significant interest due to its biological activities. The synthesis of N-oleoyl serotonin in the gut is intrinsically linked to the availability of its precursors: serotonin, produced by enterochromaffin cells, and oleic acid, derived from dietary fats. Understanding the complete biosynthesis of N-oleoyl serotonin is crucial for elucidating its physiological roles and exploring its therapeutic potential.

The Biosynthesis Pathway of N-Oleoyl Serotonin

The formation of N-oleoyl serotonin in the gut is a multi-step process that begins with the synthesis of serotonin from the essential amino acid L-tryptophan. This is followed by the activation of oleic acid and its subsequent conjugation to serotonin.

Serotonin Synthesis in Enterochromaffin Cells

The vast majority of the body's serotonin is produced in the enterochromaffin (EC) cells of the gut mucosa.[1][2][3] The synthesis of serotonin from L-tryptophan involves two key enzymatic reactions:

-

Hydroxylation of L-tryptophan: The rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by the enzyme Tryptophan Hydroxylase 1 (TPH1) , the predominant isoform in the gut.[2][3]

-

Decarboxylation of 5-HTP: Subsequently, 5-HTP is decarboxylated to form serotonin (5-hydroxytryptamine or 5-HT) by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC) .

Activation of Oleic Acid

For oleic acid to be conjugated to serotonin, it must first be activated to a more reactive form. This is a common step in fatty acid metabolism and is catalyzed by Acyl-CoA synthetase enzymes. In this step, oleic acid reacts with Coenzyme A (CoA) in an ATP-dependent manner to form oleoyl-CoA .

N-acylation of Serotonin: The Putative Final Step

The final and least characterized step in the biosynthesis of N-oleoyl serotonin is the conjugation of the oleoyl group from oleoyl-CoA to the amine group of serotonin. While the specific enzyme catalyzing this reaction in the gut has not been definitively identified, it is hypothesized to be an N-acyltransferase . The formation of N-acyl serotonins, including N-oleoyl serotonin, has been demonstrated in vitro through the incubation of intestinal tissue with serotonin and the corresponding fatty acids. This suggests an enzymatic process that is dependent on the availability of these precursors. The enzyme responsible may exhibit promiscuous activity, utilizing various long-chain fatty acyl-CoAs as substrates.

Quantitative Data

Quantitative data on the biosynthesis of N-oleoyl serotonin in the gut is still emerging. The available information primarily focuses on the endogenous presence of N-acyl serotonins and the influence of dietary fatty acids on their formation.

| Analyte | Matrix | Species | Concentration/Level | Citation |

| N-oleoyl serotonin | Jejunum, Ileum | Pig, Mouse | Endogenously present | |

| N-palmitoyl serotonin | Jejunum, Ileum | Pig, Mouse | Endogenously present | |

| N-stearoyl serotonin | Jejunum, Ileum | Pig, Mouse | Endogenously present | |

| N-arachidonoyl serotonin | Jejunum, Ileum | Pig, Mouse | Endogenously present | |

| Docosahexaenoyl-serotonin & Eicosapentaenoyl-serotonin | Intestinal Tissue | Mouse | Elevated with fish oil diet |

No specific enzyme kinetic data (Km, Vmax) for an N-oleoyl serotonin synthase in the gut is currently available in the literature.

Experimental Protocols

The following protocols provide a framework for the investigation of N-oleoyl serotonin biosynthesis in the gut.

In Vitro Biosynthesis in Intestinal Tissue Explants

This protocol is designed to measure the formation of N-oleoyl serotonin in isolated intestinal tissue.

Materials:

-

Freshly isolated mouse jejunum or ileum

-

Krebs-Ringer bicarbonate (KRB) buffer, gassed with 95% O2 / 5% CO2

-

Serotonin hydrochloride

-

Oleic acid

-

Bovine serum albumin (fatty acid-free)

-

Internal standard (e.g., N-oleoyl serotonin-d4)

-

Methanol, Chloroform

-

LC-MS/MS system

Procedure:

-

Tissue Preparation: Euthanize the mouse and immediately excise the jejunum and/or ileum. Place the tissue in ice-cold KRB buffer. Open the intestinal segments longitudinally and gently wash with KRB buffer to remove luminal contents. Cut the tissue into small, uniform pieces (approx. 2x2 mm).

-

Incubation: Pre-incubate the tissue pieces in KRB buffer for 30 minutes at 37°C with gentle shaking. Prepare incubation media containing KRB buffer, serotonin (e.g., 100 µM), and oleic acid pre-complexed to fatty acid-free BSA (e.g., 10 µM).

-

Initiation of Reaction: Add the tissue explants to the incubation media and incubate for a defined period (e.g., 60 minutes) at 37°C with continuous gassing and gentle shaking.

-

Termination and Extraction: Terminate the reaction by transferring the tissue to ice-cold methanol. Add the internal standard. Homogenize the tissue in a 2:1:1 mixture of chloroform:methanol:water.

-

Lipid Extraction: Centrifuge the homogenate to separate the phases. Collect the lower organic phase containing the lipids.

-

Analysis: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate N-oleoyl serotonin from other lipids.

-

Flow Rate: 0.3 mL/min.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for N-oleoyl serotonin: Precursor ion [M+H]+ and a characteristic product ion. The exact m/z values should be optimized using a pure standard.

Visualizations

Biosynthesis Pathway of N-Oleoyl Serotonin in the Gut

References

- 1. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gut microbes promote colonic serotonin production through an effect of short-chain fatty acids on enterochromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stratification of enterochromaffin cells by single-cell expression analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oleoyl Serotonin: A Novel Endocannabinoid-Like Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl serotonin (OS) is an emerging endocannabinoid-like lipid mediator that has garnered significant interest within the scientific community. Structurally, it is an amide conjugate of oleic acid, a ubiquitous monounsaturated fatty acid, and the neurotransmitter serotonin. Initially identified in the venom of Stephanoconus snails, OS has been shown to interact with key components of the endocannabinoid system, positioning it as a molecule of interest for therapeutic development[1][2][3]. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its biosynthesis, pharmacology, and the experimental methodologies used for its study.

Biochemistry and Biosynthesis

Chemical Structure

This compound is chemically known as N-(9Z-octadecenoyl)-serotonin. Its structure consists of a hydrophilic serotonin headgroup attached via an amide bond to a lipophilic 18-carbon monounsaturated fatty acid tail (oleic acid). This amphipathic nature is characteristic of many signaling lipids and is crucial for its interaction with biological membranes and protein targets.

Biosynthesis Pathway

The precise enzymatic pathway for this compound biosynthesis in mammals is not yet fully elucidated. However, based on the known biosynthesis of other N-acyl amides, a putative pathway can be proposed. The synthesis of N-acyl serotonins, including this compound, has been observed in the digestive tract of mammals and is stimulated by the presence of serotonin and the corresponding fatty acid[4]. The key enzymatic step is likely the condensation of oleoyl-CoA (the activated form of oleic acid) with serotonin. This reaction is catalyzed by an N-acyltransferase. While the specific enzyme responsible for this compound synthesis has not been definitively identified, serotonin N-hydroxycinnamoyl transferase (SHT) is known to catalyze the formation of other serotonin derivatives[5]. It is plausible that a related or promiscuous N-acyltransferase is responsible for the biosynthesis of this compound.

Pharmacology and Signaling Pathways

This compound exhibits a unique pharmacological profile, primarily acting as an antagonist at cannabinoid and TRPV1 receptors.

Cannabinoid Receptor Antagonism

This compound has been identified as a competitive antagonist of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. In electrophysiological assays using Xenopus oocytes expressing CB1 or CB2 receptors, this compound was shown to inhibit the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels induced by the potent cannabinoid agonist WIN55,212-2. This antagonistic action suggests that this compound can modulate the physiological effects mediated by the endocannabinoid system.

TRPV1 Receptor Antagonism

This compound is also a recognized antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation. It inhibits the capsaicin-induced activation of TRPV1 channels with an IC50 value in the low micromolar range. This activity is of particular interest for the development of novel analgesic agents. It is worth noting that one study using an oocyte expression system did not observe significant TRPV1 antagonism, suggesting that the experimental system may influence the observed activity.

Fatty Acid Amide Hydrolase (FAAH) Interaction

This compound is structurally similar to arachidonoyl serotonin, a known dual inhibitor of FAAH and TRPV1. However, this compound itself is a very weak inhibitor of FAAH, with an IC50 value greater than 50 µM. This suggests that its primary mechanism of action is not through the modulation of endocannabinoid levels via FAAH inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative pharmacological data for this compound.

| Target | Assay Type | Species | Agonist/Substrate | Parameter | Value | Reference(s) |

| CB1 Receptor | Electrophysiology | Human | WIN55,212-2 | IC50 | ~10 µM | |

| CB2 Receptor | Electrophysiology | Human | WIN55,212-2 | IC50 | ~10 µM | |

| TRPV1 Receptor | Calcium Imaging | Human | Capsaicin | IC50 | 2.57 µM | |

| FAAH | Enzyme Activity | Rat | Anandamide | IC50 | > 50 µM |

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes a general method for the chemical synthesis of this compound via the amidation of serotonin with oleoyl chloride.

Materials:

-

Serotonin hydrochloride

-

Oleoyl chloride

-

Triethylamine (TEA) or another suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve serotonin hydrochloride in anhydrous DCM or THF.

-

Add an excess of TEA (approximately 2-3 equivalents) to neutralize the hydrochloride and act as a base.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add oleoyl chloride (approximately 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Confirm the identity and purity of the final product using techniques such as NMR and mass spectrometry.

Extraction and Quantification by LC-MS/MS

This protocol outlines a general procedure for the extraction of this compound from biological tissues and its subsequent quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological tissue sample

-

Internal standard (e.g., deuterated this compound)

-

Homogenizer

-

Chloroform, methanol, and water (LC-MS grade)

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 column

Procedure:

-

Homogenization: Homogenize a known weight of the tissue sample in a mixture of chloroform:methanol (2:1, v/v) on ice. Add a known amount of the internal standard.

-

Lipid Extraction: Add water to the homogenate to induce phase separation. Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile:water, 1:1, v/v).

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, with optimized precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 441.4 -> 160.1.

-

-

Quantification: Construct a calibration curve using known concentrations of this compound standard and the internal standard to quantify the amount of this compound in the sample.

CB1/CB2 Receptor Antagonism Assay (Electrophysiology)

This protocol describes the use of a two-electrode voltage-clamp technique in Xenopus laevis oocytes to assess the antagonist activity of this compound at cannabinoid receptors.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human CB1 or CB2 receptors, and GIRK1/GIRK2 channels

-

Microinjection setup

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Perfusion system

-

Recording solution (e.g., ND96)

-

Cannabinoid agonist (e.g., WIN55,212-2)

-

This compound

Procedure:

-

Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with cRNAs for the cannabinoid receptor (CB1 or CB2) and the GIRK channel subunits. Incubate the oocytes for 2-5 days to allow for protein expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -80 mV.

-

Baseline Recording: Perfuse the oocyte with the recording solution to establish a stable baseline current.

-

Agonist Application: Apply a known concentration of the cannabinoid agonist (e.g., 1 µM WIN55,212-2) to induce an inward potassium current through the GIRK channels.

-

Antagonist Co-application: After washing out the agonist, co-apply the agonist with varying concentrations of this compound.

-

Data Analysis: Measure the peak inward current in the presence and absence of this compound. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve. A Schild analysis can be performed to determine the nature of the antagonism.

TRPV1 Receptor Antagonism Assay (Calcium Imaging)

This protocol details a cell-based calcium imaging assay to determine the antagonist activity of this compound at the TRPV1 receptor.

Materials:

-

HEK293 cells stably expressing the human TRPV1 receptor

-

Cell culture medium and reagents

-

96-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS)

-

Capsaicin

-

This compound

-

Fluorescence microplate reader or imaging system

Procedure:

-

Cell Plating: Seed the TRPV1-expressing HEK293 cells into 96-well plates and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer for 45-60 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for 15-20 minutes.

-

Baseline Measurement: Measure the baseline fluorescence intensity.

-

Agonist Stimulation: Add a fixed concentration of capsaicin (e.g., EC80) to all wells to stimulate calcium influx through the TRPV1 channels.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.

-

Data Analysis: Calculate the percentage of inhibition of the capsaicin-induced calcium response for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.

FAAH Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of FAAH activity.

Materials:

-

FAAH enzyme source (e.g., rat brain homogenate)

-

Assay buffer (e.g., Tris-HCl, pH 9.0)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)

-

This compound

-

Positive control FAAH inhibitor (e.g., URB597)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add the FAAH enzyme preparation.

-

Inhibitor Addition: Add varying concentrations of this compound or the positive control inhibitor. Include a vehicle control.

-

Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the investigation of a novel endocannabinoid-like molecule such as this compound.

Conclusion

This compound is a fascinating endocannabinoid-like molecule with a distinct pharmacological profile as a competitive antagonist of CB1 and CB2 receptors and an antagonist of the TRPV1 channel. Its discovery opens up new avenues for research into the modulation of the endocannabinoid system and pain pathways. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the physiological roles and therapeutic potential of this compound. Future studies should focus on elucidating its precise biosynthetic and metabolic pathways in mammals, conducting in-depth structure-activity relationship studies to optimize its potency and selectivity, and evaluating its efficacy in preclinical models of pain and neurological disorders.

References

- 1. The Sobering Sting: this compound Is a Novel Stephanoconus Snail Venom-Derived Antagonist of Cannabinoid Receptors That Counteracts Learning and Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The endogenous cannabinoid anandamide inhibits alpha7 nicotinic acetylcholine receptor-mediated responses in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absence of bioactivity of lipid derivatives of serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. m.youtube.com [m.youtube.com]

The Physiological Role of Oleoyl Serotonin in the Gastrointestinal Tract: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl serotonin (N-oleoyl-5-hydroxytryptamine), an endogenous N-acyl amide of the neurotransmitter serotonin and the monounsaturated fatty acid oleic acid, has been identified as a novel lipid mediator within the gastrointestinal (GI) tract. Its presence, particularly in the jejunum and ileum, suggests a potential role in regulating gut physiology. Emerging evidence indicates that this compound may modulate key biological pathways, including those involved in visceral sensation and the endocannabinoid system. However, its specific physiological functions in gut motility, secretion, and inflammation remain largely unexplored, presenting a promising frontier for research and therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the GI tract, detailing its known molecular interactions, potential physiological effects, and the experimental methodologies required for its investigation.

Introduction

The gastrointestinal tract is a complex and dynamic environment where a myriad of signaling molecules orchestrate its diverse functions. Among these, serotonin (5-hydroxytryptamine, 5-HT) is a pivotal player, regulating motility, secretion, and sensation[1]. In recent years, a new class of lipid mediators, the N-acyl amides, has gained significant attention for their roles in gut physiology. This compound belongs to this family, representing a direct link between fatty acid and neurotransmitter signaling pathways.

The endogenous presence of this compound in the gut is dependent on the dietary intake of oleic acid, suggesting a role in nutrient sensing and the gut's response to dietary fats[2]. While research on this compound is still in its nascent stages, its structural similarity to other bioactive lipids, such as oleoylethanolamide (OEA) and arachidonoyl serotonin (AA-5-HT), hints at its potential to influence a range of physiological processes. This guide aims to consolidate the existing knowledge on this compound and provide a framework for future investigations into its role in gastrointestinal health and disease.

Endogenous Presence and Biosynthesis

Studies in both pigs and mice have confirmed the endogenous presence of this compound, along with other N-acyl serotonins like palmitoyl-, stearoyl-, and arachidonoyl serotonin, in the gastrointestinal tract. The highest concentrations of these compounds are found in the jejunum and ileum, which are also regions with abundant serotonin-producing enterochromaffin (EC) cells[2].

The biosynthesis of this compound is thought to occur via the enzymatic or non-enzymatic N-acylation of serotonin with oleoyl-CoA, the activated form of oleic acid. The availability of both serotonin and oleic acid is a key determinant of its formation. Dietary intake of fats rich in oleic acid can significantly influence the levels of this compound in the gut[2].

Molecular Targets and Mechanisms of Action

Current research has identified two primary molecular targets for this compound in the gastrointestinal tract: the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and Fatty Acid Amide Hydrolase (FAAH).

Antagonism of the TRPV1 Channel

This compound has been identified as an antagonist of the human TRPV1 channel, a non-selective cation channel involved in the detection and transduction of nociceptive stimuli, including heat, protons, and capsaicin[3]. TRPV1 is expressed on sensory nerve fibers and epithelial cells in the gut and plays a crucial role in visceral pain perception. By blocking TRPV1, this compound may modulate visceral sensation and potentially exert protective effects against certain inflammatory stimuli. However, it is important to note that one study using an oocyte expression system did not observe significant TRPV1 antagonism by this compound, suggesting that its activity may be dependent on the experimental system and cellular context.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound has been shown to be a weak inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By weakly inhibiting FAAH, this compound could potentially lead to a modest increase in local AEA concentrations, thereby indirectly modulating the endocannabinoid system. The endocannabinoid system is a key regulator of gut motility, inflammation, and visceral pain.

Quantitative Data on Molecular Interactions

The following table summarizes the available quantitative data on the interaction of this compound with its known molecular targets.

| Target | Species | Assay Type | Value | Reference |

| TRPV1 | Human | Capsaicin-induced Ca2+ influx | IC50 = 2.57 µM | |

| FAAH | Rat | Anandamide hydrolysis | IC50 > 50 µM |

Signaling Pathways

The known molecular interactions of this compound suggest its involvement in at least two distinct signaling pathways in the gastrointestinal tract.

Potential Physiological Roles in the Gastrointestinal Tract

While direct evidence is limited, the known molecular targets of this compound and the physiological roles of its constituent parts (oleic acid and serotonin) and related N-acyl amides allow for the formulation of several hypotheses regarding its function in the gut.

Modulation of Gut Motility

Serotonin is a key regulator of gut motility, with its effects being mediated by various 5-HT receptors. Oleic acid and its derivative, oleoylethanolamide (OEA), are also known to influence gut transit. Given that this compound is present in the jejunum and ileum, it may play a role in modulating the peristaltic reflexes in these regions. Its weak inhibition of FAAH could lead to a subtle increase in anandamide, which is known to inhibit intestinal motility.

Regulation of Intestinal Secretion

Serotonin is a potent secretagogue in the intestine, stimulating the secretion of water and electrolytes. The potential for this compound to influence intestinal secretion is an area ripe for investigation. Preliminary data on other N-acyl serotonins suggest they can inhibit the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone. This suggests that this compound might also play a role in the complex regulation of gut hormone release.

Modulation of Visceral Sensation

The antagonism of the TRPV1 receptor by this compound is its most well-characterized activity to date. This provides a direct molecular mechanism through which it could modulate visceral pain. By blocking TRPV1 on sensory nerve endings in the gut wall, this compound could potentially increase the threshold for pain perception, making it a molecule of interest for conditions characterized by visceral hypersensitivity, such as irritable bowel syndrome (IBS).

Role in Intestinal Inflammation

The role of serotonin in intestinal inflammation is complex, with both pro- and anti-inflammatory effects reported. Some N-acyl amides, particularly those derived from omega-3 fatty acids, have demonstrated anti-inflammatory properties. While the direct effects of this compound on intestinal inflammation have not been extensively studied, its ability to antagonize TRPV1, a channel implicated in neurogenic inflammation, suggests a potential anti-inflammatory role.

Experimental Protocols for Investigating this compound

To further elucidate the physiological role of this compound in the gastrointestinal tract, a variety of in vitro and in vivo experimental approaches can be employed.

Synthesis of this compound

For biological studies, this compound can be synthesized via an amide coupling reaction between oleic acid and serotonin.

Protocol Outline:

-

Activation of Oleic Acid: Dissolve oleic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. Add a coupling reagent (e.g., HATU, HBTU, or DCC) to activate the carboxylic acid group.

-

Preparation of Serotonin: In a separate flask, suspend serotonin hydrochloride in the anhydrous solvent and add a tertiary amine base (e.g., triethylamine) to liberate the free amine.

-

Coupling Reaction: Slowly add the serotonin solution to the activated oleic acid mixture and stir at room temperature.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove byproducts. Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. A deuterated internal standard (this compound-d17) is available for quantitative analysis by GC- or LC-MS.

In Vitro Gut Motility Assay (Organ Bath)

The effect of this compound on intestinal contractility can be assessed using an isolated organ bath preparation.

Protocol Outline:

-

Tissue Preparation: Euthanize a laboratory animal (e.g., mouse, rat) and dissect a segment of the jejunum or ileum.

-

Mounting: Mount the intestinal segment in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Recording: Connect one end of the tissue to a force transducer to record isometric or isotonic contractions.

-

Drug Application: After a period of equilibration, add increasing concentrations of this compound to the organ bath to construct a dose-response curve.

-

Data Analysis: Measure changes in the frequency and amplitude of spontaneous contractions or the response to electrical field stimulation.

GLP-1 Secretion Assay

The effect of this compound on GLP-1 secretion can be studied using the murine enteroendocrine STC-1 cell line or primary intestinal cultures.

Protocol Outline:

-

Cell Culture: Culture STC-1 cells or prepare primary intestinal L-cell cultures.

-

Stimulation: Treat the cells with various concentrations of this compound for a defined period. Include appropriate positive and negative controls.

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA or RIA kit.

-

Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells and compare the effects of different treatments.

In Vivo Model of Visceral Hypersensitivity

The potential analgesic effects of this compound can be evaluated in a rodent model of visceral hypersensitivity induced by colorectal distension (CRD).

Protocol Outline:

-

Animal Model: Use a stress-sensitive rodent strain (e.g., Wistar-Kyoto rats) or induce visceral hypersensitivity through methods like neonatal maternal separation or post-inflammatory models.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally.

-

Colorectal Distension: Insert a balloon catheter into the colon and inflate it to various pressures to induce visceral stimulation.

-

Pain Response Measurement: Quantify the visceral pain response by measuring the visceromotor response (VMR), which is the contraction of the abdominal muscles, using electromyography (EMG).

-

Data Analysis: Compare the VMR in this compound-treated animals to vehicle-treated controls to determine if the compound attenuates visceral pain.

Conclusion and Future Directions

This compound is an emerging endogenous lipid mediator in the gastrointestinal tract with the potential to influence a range of physiological processes. Its confirmed presence in the gut and its interaction with key signaling molecules like TRPV1 warrant further investigation. The current body of evidence, although limited, suggests that this compound may play a role in the modulation of visceral sensation and could have implications for gut motility and hormone secretion.

Future research should focus on:

-

Elucidating the specific enzymatic pathways responsible for the biosynthesis and degradation of this compound in the gut.

-

Conducting comprehensive in vitro and in vivo studies to characterize the effects of this compound on gut motility, secretion, and inflammation.

-

Identifying and characterizing other potential receptors and molecular targets for this compound in the gastrointestinal tract.

-

Investigating the potential therapeutic applications of this compound or its analogs in gastrointestinal disorders such as irritable bowel syndrome and inflammatory bowel disease.

A deeper understanding of the physiological role of this compound will not only enhance our knowledge of the complex interplay between dietary lipids and gut function but may also pave the way for novel therapeutic strategies for a variety of gastrointestinal diseases.

References

Mechanism of action of oleoyl serotonin on TRPV1 channels.

An In-depth Technical Guide on the Mechanism of Action of Oleoyl Serotonin on TRPV1 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action

This compound is recognized primarily as an antagonist of the TRPV1 channel.[1][2] The TRPV1 channel is a nonselective cation channel, and its activation leads to an influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺), resulting in membrane depolarization.[3][4][5] this compound exerts its effect by inhibiting the activation of this channel.

However, the interaction may be more complex than simple antagonism. A study has reported that this compound did not exhibit significant activity on TRPV1 in their specific experimental setup, suggesting that the observed effects could be dependent on the measurement system. Furthermore, the structurally related endogenous lipid, oleoylethanolamide (OEA), has been shown to be a modulator of TRPV1. OEA can enhance proton-gated currents and inhibit anandamide-evoked currents. Notably, following stimulation of Protein Kinase C (PKC), OEA can directly activate TRPV1 channels. This activation is dependent on the phosphorylation of TRPV1 at serine residues S502 and S800. This suggests that the cellular environment, particularly the activation state of signaling pathways like the PKC pathway, may influence the interaction of this compound with TRPV1.

The binding site for endogenous ligands similar to this compound, such as N-oleoylethanolamine (OEA), is located within the vanilloid binding pocket (VBP) on the intracellular side of the channel, which is the same pocket that binds capsaicin.

Quantitative Data

The inhibitory potency of this compound on the human TRPV1 channel has been quantified, as summarized in the table below. For context, the activity of the related modulator, oleoylethanolamide (OEA), is also included.

| Compound | Target | Action | Parameter | Value | Reference |

| This compound | Human TRPV1 | Antagonist | IC₅₀ | 2.57 µM | |

| Oleoylethanolamide (OEA) | TRPV1 | Agonist (post-PKC stimulation) | EC₅₀ | ~2 µM |

Signaling Pathways

The interaction of this compound with the TRPV1 channel can be visualized through the following signaling pathway diagrams.

Caption: Antagonistic action of this compound on TRPV1 channel activation.

Caption: Modulatory activation of TRPV1 by OEA post-PKC phosphorylation.

Experimental Protocols

The primary method for assessing the activity of compounds like this compound on TRPV1 channels is through in vitro calcium imaging assays. Electrophysiological patch-clamp studies are also employed for more direct measurement of ion channel activity.

Calcium Imaging Assay for TRPV1 Antagonist Activity

This protocol is designed to determine the IC₅₀ value of this compound for the inhibition of capsaicin-induced calcium influx in a cell line overexpressing the TRPV1 receptor (e.g., HEK-293).

Materials:

-

HEK-293 cells stably expressing human TRPV1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

This compound stock solution (in DMSO)

-

Capsaicin stock solution (in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture: Seed the TRPV1-expressing HEK-293 cells into the 96-well microplate and culture until they form a confluent monolayer.

-

Calcium Dye Loading:

-

Prepare a loading buffer containing the calcium dye (e.g., Fluo-4 AM) and Pluronic F-127 in HBSS with 20 mM HEPES.

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

-

Antagonist Incubation:

-

Prepare serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations. Include vehicle control wells (DMSO).

-

Add the different concentrations of this compound to the respective wells.

-

Incubate the plate for 15-20 minutes at room temperature in the dark.

-

-

Measurement of Calcium Influx:

-

Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells simultaneously using an automated dispenser.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the influx of Ca²⁺.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]

- 5. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

The Dual-Edged Sword: A Technical Guide to Oleoyl Serotonin's Interaction with Cannabinoid Receptors CB1 and CB2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl serotonin (OS), an endocannabinoid-like molecule, has emerged as a significant modulator of the endocannabinoid system. This technical guide provides an in-depth analysis of its interaction with the primary cannabinoid receptors, CB1 and CB2. Synthesizing current research, this document details the antagonistic activity of this compound, presenting quantitative binding and functional data, outlining experimental methodologies, and visualizing the intricate signaling pathways. Furthermore, its interactions with other key physiological targets, including TRPV1, FAAH, GPR55, and PPARs, are explored to provide a comprehensive pharmacological profile. This guide is intended to serve as a critical resource for researchers and professionals in the fields of pharmacology and drug development, facilitating a deeper understanding of this compound's therapeutic potential.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes. Central to this system are the cannabinoid receptors CB1 and CB2, which are the primary targets for endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), as well as exogenous cannabinoids such as Δ⁹-tetrahydrocannabinol (THC). This compound, a conjugate of oleic acid and serotonin, has been identified as a novel endogenous molecule with significant interactions within the ECS. Unlike the classical endocannabinoids, this compound exhibits a distinct pharmacological profile, primarily acting as an antagonist at both CB1 and CB2 receptors.[1][2] This unique characteristic positions it as a molecule of interest for therapeutic applications where the modulation, rather than activation, of cannabinoid signaling is desired. This guide will provide a detailed technical overview of the current understanding of this compound's interaction with CB1 and CB2 receptors.

Quantitative Analysis of this compound's Receptor Interactions

The pharmacological activity of this compound is defined by its binding affinity and functional potency at various receptors. The following tables summarize the key quantitative data available for its interaction with cannabinoid receptors and other relevant targets.

Table 1: Functional Activity of this compound at Cannabinoid Receptors

| Receptor | Species/Cell Line | Assay Type | Agonist Used | IC50 | Reference(s) |

| CB1 | Oocytes | Electrophysiology | WIN55,212-2 | 2.4 µM (95% CI: 1.6–3.5 µM) | [1] |

| CB2 | Oocytes | Electrophysiology | WIN55,212-2 | 10.4 µM (95% CI: 9.1–12.5 µM) | [1] |

Table 2: Interaction of this compound with Other Key Protein Targets

| Target | Species/Cell Line | Activity | IC50 / Ki | Reference(s) |

| TRPV1 | Human (HEK293) | Antagonist | 2.57 µM | [3] |

| FAAH | Not Specified | Inhibitor | > 50 µM | |

| GPR55 | No direct data available | - | - | |

| PPARs | No direct data available | - | - |

Note: While direct quantitative data for this compound at GPR55 and PPARs is lacking, metabolites of serotonin have been shown to act as endogenous agonists for PPARγ.

Signaling Pathways of this compound at CB1 and CB2 Receptors

Cannabinoid receptors CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels. This compound, as a competitive antagonist at CB1 receptors and an inhibitor at CB2 receptors, blocks these downstream signaling cascades initiated by endogenous or exogenous agonists.

This compound's Antagonism of CB1 Receptor Signaling

The CB1 receptor is predominantly expressed in the central nervous system and its activation is associated with the psychoactive effects of cannabinoids. By competitively blocking the binding of agonists like anandamide or WIN55,212-2, this compound prevents the activation of the Gi/o protein and the subsequent downstream effects.

References

- 1. The Sobering Sting: this compound Is a Novel Stephanoconus Snail Venom-Derived Antagonist of Cannabinoid Receptors That Counteracts Learning and Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Intricate Dance of Structure and Activity: A Technical Guide to N-Acyl Serotonins

For Researchers, Scientists, and Drug Development Professionals

N-acyl serotonins, a fascinating class of lipid mediators, have emerged as promising therapeutic targets due to their diverse pharmacological activities. These endogenous molecules, formed by the acylation of the neurotransmitter serotonin, exhibit a nuanced structure-activity relationship (SAR) that governs their interactions with key biological targets, including Fatty Acid Amide Hydrolase (FAAH), Transient Receptor Potential Vanilloid 1 (TRPV1), and Tropomyosin receptor kinase B (TrkB). This technical guide provides an in-depth analysis of the SAR of N-acyl serotonins, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Analysis of N-Acyl Serotonin Activity

The biological activity of N-acyl serotonins is profoundly influenced by the nature of their N-acyl chain. The length, degree of unsaturation, and overall structure of this fatty acid component dictate the potency and selectivity of these molecules for their respective targets.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Its inhibition leads to elevated anandamide levels, resulting in analgesic, anxiolytic, and anti-inflammatory effects. N-acyl serotonins have been identified as a significant class of FAAH inhibitors.

Structure-Activity Relationship Summary for FAAH Inhibition:

-

Acyl Chain Length and Unsaturation: Potency is significantly influenced by the length and degree of unsaturation of the acyl chain. Polyunsaturated fatty acid chains, such as arachidonoyl (20:4) and linolenoyl (18:3), generally confer the highest potency. Saturated and monounsaturated acyl chains tend to result in weaker inhibitors. For instance, N-arachidonoyl-serotonin (AA-5-HT) is a potent mixed-type inhibitor, while N-palmitoyl-serotonin and N-stearoyl-serotonin show significantly less activity.[1]

-

Serotonin Headgroup: The 5-hydroxy group on the indole ring of the serotonin moiety contributes to, but is not essential for, inhibitory activity. Its removal can lead to a modest decrease in potency.[2]

| N-Acyl Serotonin | Acyl Chain | Species | Assay System | IC50 | Reference(s) |

| N-Arachidonoyl-serotonin (AA-5-HT) | Arachidonoyl (20:4) | Mouse (Neuroblastoma cells) | FAAH Activity Assay | 12 µM | [3] |

| N-Arachidonoyl-serotonin (AA-5-HT) | Arachidonoyl (20:4) | Rat (Basophilic leukemia cells) | FAAH Activity Assay | 5.6 µM | [3] |

| N-Palmitoyl-serotonin | Palmitoyl (16:0) | Not Specified | FAAH Activity Assay | > 50 µM | [4] |

| N-Stearoyl-serotonin | Stearoyl (18:0) | Not Specified | FAAH Activity Assay | > 50 µM | |

| N-Oleoyl-serotonin | Oleoyl (18:1) | Not Specified | FAAH Activity Assay | Similar to parental fatty acid | |

| N-Linoleoyl-serotonin | Linoleoyl (18:2) | Rat (Brain homogenate) | FAAH Activity Assay | Potency comparable to AA-5-HT | |

| N-Docosahexaenoyl-serotonin (DHA-5-HT) | Docosahexaenoyl (22:6) | Not Specified | FAAH Activity Assay | Lacks activity |

Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that acts as a molecular integrator of noxious stimuli, including heat, protons, and capsaicin. Antagonism of TRPV1 is a promising avenue for the development of novel analgesics.

Structure-Activity Relationship Summary for TRPV1 Antagonism:

-

Dual Activity: A key feature of some N-acyl serotonins, most notably AA-5-HT, is their dual antagonism of both FAAH and TRPV1, which may offer synergistic therapeutic benefits for conditions like chronic pain.

-

Acyl Chain Influence: The structure of the acyl chain is a critical determinant of TRPV1 antagonist potency. Saturated fatty acid chains of medium length appear to confer potent TRPV1 antagonism, even in the absence of significant FAAH inhibition. For example, N-palmitoyl serotonin is a potent TRPV1 antagonist but a weak FAAH inhibitor.

| N-Acyl Serotonin | Acyl Chain | Species | Agonist Used | IC50 | Reference(s) |

| N-Arachidonoyl-serotonin (AA-5-HT) | Arachidonoyl (20:4) | Human (recombinant) | 100 nM Capsaicin | 37-40 nM | |

| N-Arachidonoyl-serotonin (AA-5-HT) | Arachidonoyl (20:4) | Rat (recombinant) | 100 nM Capsaicin | 40 nM | |

| N-Palmitoyl-serotonin | Palmitoyl (16:0) | Human (recombinant) | Capsaicin | 0.76 µM | |

| N-Stearoyl-serotonin | Stearoyl (18:0) | Human (recombinant) | Capsaicin | 0.76 µM | |

| N-Oleoyl-serotonin | Oleoyl (18:1) | Human (recombinant) | Not Specified | 2.57 µM |

Activation of Tropomyosin Receptor Kinase B (TrkB)

TrkB is the high-affinity receptor for brain-derived neurotrophic factor (BDNF) and plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. N-acetylserotonin (NAS), a metabolic precursor to melatonin, has been identified as a TrkB agonist.

Structure-Activity Relationship Summary for TrkB Activation:

-

N-Acetyl Group is Essential: The N-acetyl group is a critical structural feature for TrkB activation. Serotonin itself does not activate the receptor.

-

Derivatization can Enhance Potency: Synthetic derivatives of NAS have been shown to possess greater potency in activating TrkB. For example, the compound N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) demonstrates more robust TrkB activation than NAS.

| N-Acyl Serotonin | Acyl Chain | Potency | Reference(s) |

| N-Acetyl-serotonin (NAS) | Acetyl (2:0) | Marked TrkB phosphorylation at 50 nM | |

| N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) | 2-oxopiperidine-3-carboxamide | More potent than NAS; prominent TrkB activation at 500 nM |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of N-acyl serotonins. The following sections outline the key experimental protocols for determining FAAH inhibition, TRPV1 antagonism, and TrkB activation.

FAAH Inhibition Assay (Fluorometric Method)

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

-

FAAH enzyme preparation (from rat brain homogenate or recombinant source)

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)

-

Test N-acyl serotonins and a known FAAH inhibitor (e.g., URB597) as a positive control

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO). Create a series of dilutions in FAAH assay buffer.

-

Enzyme Reaction: In the wells of the microplate, add the FAAH enzyme preparation.

-

Inhibitor Incubation: Add the diluted test compounds or vehicle control to the wells. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: ~360 nm, Em: ~465 nm for AMC).

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

TRPV1 Antagonist Assay (Calcium Imaging)

This cell-based assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist like capsaicin.

Materials:

-

HEK-293 cells stably expressing the human or rat TRPV1 receptor

-

Cell culture medium and supplements

-

96-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

TRPV1 agonist (e.g., capsaicin)

-

Test N-acyl serotonins and a known TRPV1 antagonist (e.g., capsazepine) as a positive control

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Plating: Seed the TRPV1-expressing HEK-293 cells into the 96-well plates and grow to confluency.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye in assay buffer containing Pluronic F-127 and incubate for 45-60 minutes at 37°C in the dark.

-

Cell Washing: Wash the cells twice with assay buffer to remove excess dye.

-

Antagonist Incubation: Add the test N-acyl serotonins or control compounds at various concentrations to the cells and incubate for 15-20 minutes at room temperature.

-

Baseline Measurement: Measure the baseline fluorescence of each well.

-

Agonist Stimulation: Add the TRPV1 agonist (capsaicin) to all wells to stimulate calcium influx.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percent inhibition of the capsaicin-induced calcium influx for each concentration of the test compound and determine the IC50 value.

TrkB Activation Assay (Western Blot)

This assay determines the ability of a compound to induce the phosphorylation of the TrkB receptor, a key indicator of its activation.

Materials:

-

Neuronal cell line (e.g., primary cortical neurons or a cell line overexpressing TrkB)

-

Cell culture medium and supplements

-

Test N-acyl serotonins (e.g., N-acetylserotonin) and a known TrkB agonist (e.g., BDNF) as a positive control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-TrkB (p-TrkB) and anti-total-TrkB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture the neuronal cells and treat them with various concentrations of the test N-acyl serotonins, BDNF, or vehicle control for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-TrkB antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity for p-TrkB.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total TrkB.

-

The ratio of p-TrkB to total TrkB indicates the level of receptor activation.

-

Visualizing the Molecular Landscape

Graphical representations of signaling pathways and experimental workflows can greatly enhance the understanding of the complex interactions of N-acyl serotonins.

Caption: FAAH Inhibition Signaling Pathway.

Caption: TRPV1 Antagonist Experimental Workflow.

Caption: SAR Logic for TrkB Activation.

References

- 1. mdpi.com [mdpi.com]

- 2. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of BDNF/TrkB Protein and mRNA in Cortical and Striatal Neurons Using α-Tubulin as a Normalization Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Endocannabinoid System's Enigmatic Cousins: A Technical Guide to the History and Discovery of N-Acyl Serotonins

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of endogenous signaling molecules, the discovery of N-acyl amides has opened new avenues for therapeutic intervention. Among these, N-acyl serotonins have emerged as a fascinating class of lipid mediators with a unique pharmacological profile. This technical guide provides an in-depth exploration of the history, discovery, and pharmacological characterization of N-acyl serotonins, with a focus on their dual-action capabilities and their distinct roles in cellular signaling.

The journey of N-acyl serotonins begins with the exploration of the endocannabinoid system. The discovery of anandamide (N-arachidonoylethanolamine), an endogenous ligand for cannabinoid receptors, spurred the search for other related lipid signaling molecules. This quest led to the identification of a diverse family of N-acyl amides, where various fatty acids are conjugated to amino acids or neurotransmitters.

A pivotal moment in this field was the 1998 discovery of N-arachidonoyl-serotonin (AA-5-HT) as a potent inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1][2][3] This finding immediately positioned N-acyl serotonins as key modulators of the endocannabinoid system. Subsequent research unveiled another critical function of AA-5-HT: its potent antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation.[1][2] This dual inhibitory action on FAAH and TRPV1 distinguishes N-acyl serotonins from other endocannabinoid-related molecules and underscores their therapeutic potential.

Furthermore, the N-acyl serotonin family extends beyond long-chain fatty acid conjugates. The discovery of N-acetylserotonin (NAS), the immediate precursor to melatonin, has revealed a distinct signaling pathway through the activation of the Tropomyosin receptor kinase B (TrkB), a receptor crucial for neuronal survival and plasticity. This guide will delve into the rich history of these discoveries, present key quantitative data, provide detailed experimental methodologies, and visualize the intricate signaling pathways governed by this unique class of molecules.

I. The Discovery of N-Acyl Serotonins: A Historical Perspective

The story of N-acyl serotonins is intrinsically linked to the burgeoning field of endocannabinoid research in the late 20th century.

The Dawn of a New Class of Bioactive Lipids

Following the characterization of anandamide, researchers began to explore the existence of other fatty acid amides in various tissues. The hypothesis was that the conjugation of different fatty acids to various neuroamines could generate a wide array of bioactive lipids with diverse physiological roles.

The Landmark Discovery of N-Arachidonoyl-Serotonin (AA-5-HT)

In 1998, a seminal paper by Bisogno and colleagues reported the identification of N-arachidonoyl-serotonin as a potent inhibitor of FAAH. This discovery was the culmination of a screening effort to find novel modulators of the endocannabinoid system. AA-5-HT's ability to prevent the breakdown of anandamide suggested its potential to indirectly activate cannabinoid receptors and elicit cannabinoid-like effects.

Unveiling the Dual-Action Mechanism: TRPV1 Antagonism

A significant breakthrough in understanding the pharmacology of N-acyl serotonins came in 2007 when Maione and his team identified AA-5-HT as a potent antagonist of the TRPV1 receptor. This finding was crucial as it demonstrated that AA-5-HT's effects were not solely dependent on FAAH inhibition and the endocannabinoid system. The dual blockade of FAAH and TRPV1 presented a novel and promising mechanism for the development of analgesic and anti-inflammatory agents.

Endogenous Presence in the Gastrointestinal Tract

Further research confirmed that N-acyl serotonins are not merely synthetic curiosities but are endogenously present in mammalian tissues. Studies have identified AA-5-HT, N-oleoyl-serotonin, N-palmitoyl-serotonin, and N-stearoyl-serotonin in the gastrointestinal tract of pigs and mice, particularly in the jejunum and ileum. Their presence in the gut, a serotonin-rich environment, suggests a role in regulating local physiological processes.

The Emergence of N-Acetylserotonin (NAS) as a Neurotrophic Factor

While research on long-chain N-acyl serotonins was progressing, a parallel line of investigation was uncovering the unique biological activities of N-acetylserotonin. Initially known as the precursor to melatonin, NAS was found to be a potent agonist of the TrkB receptor, the receptor for brain-derived neurotrophic factor (BDNF). This discovery highlighted a distinct signaling pathway for short-chain N-acyl serotonins, implicating them in neuroprotection and neurogenesis.

II. Quantitative Data on N-Acyl Serotonins

The following tables summarize the key quantitative data regarding the biological activity of various N-acyl serotonins.

Table 1: Inhibitory and Antagonistic Potency of N-Acyl Serotonins

| Compound | Target | Species | Assay | IC50 / Ki | Reference |

| N-Arachidonoyl-serotonin (AA-5-HT) | FAAH | Mouse (Neuroblastoma cells) | Enzyme Hydrolysis | 12 µM | |

| FAAH | Rat (Basophilic leukemia cells) | Enzyme Hydrolysis | 5.6 µM | ||

| TRPV1 | Human (recombinant) | Capsaicin-induced Ca2+ influx | 37-40 nM | ||

| TRPV1 | Rat (recombinant) | Capsaicin-induced Ca2+ influx | 40 nM | ||

| N-Oleoyl-serotonin | FAAH | Rat Brain | Enzyme Hydrolysis | Less potent than polyunsaturated analogues | |

| N-Linoleoyl-serotonin | FAAH | Rat Brain | Enzyme Hydrolysis | Potency comparable to AA-5-HT | |

| N-Palmitoyl-serotonin | FAAH | Not specified | Not specified | Potent inhibitor |

Table 2: Comparative Inhibitory Potency of FAAH Inhibitors

| Inhibitor | Target | Species | IC50 / Ki | Reference |

| N-Arachidonoyl-serotonin (AA-5-HT) | FAAH | Mouse (Neuroblastoma cells) | 12 µM | |

| URB597 | FAAH | Rat (brain membranes) | 5 nM (IC50) | |

| PF-3845 | FAAH | Human | 7.4 nM (Ki) |

Table 3: Endogenous Levels of N-Acyl Serotonins

| Compound | Tissue | Species | Concentration | Reference |

| N-Arachidonoyl-serotonin (AA-5-HT) | Jejunum, Ileum | Pig, Mouse | Present (Quantitative data not consistently reported) | |

| N-Oleoyl-serotonin | Jejunum, Ileum | Pig, Mouse | Present (Quantitative data not consistently reported) | |

| N-Palmitoyl-serotonin | Jejunum, Ileum | Pig, Mouse | Present (Quantitative data not consistently reported) | |

| N-Stearoyl-serotonin | Jejunum, Ileum | Pig, Mouse | Present (Quantitative data not consistently reported) |

III. Experimental Protocols

This section provides detailed methodologies for key experiments in the study of N-acyl serotonins.

Synthesis of N-Arachidonoyl-serotonin (AA-5-HT)

Principle: The synthesis is achieved through an amide coupling reaction between arachidonic acid and serotonin, facilitated by a coupling reagent that activates the carboxylic acid group of arachidonic acid.

Materials:

-

Arachidonic acid

-

Serotonin hydrochloride

-

Coupling reagent (e.g., HATU, HBTU, or DCC)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

-

Argon or Nitrogen gas

-

Standard laboratory glassware and stirring equipment

-

Silica gel for column chromatography

Procedure:

-

Preparation of Reactants:

-

In a round-bottom flask, dissolve arachidonic acid in the anhydrous aprotic solvent under an inert atmosphere (Argon or Nitrogen).

-

In a separate flask, suspend serotonin hydrochloride in the anhydrous aprotic solvent and add the tertiary amine base to neutralize the hydrochloride and liberate the free amine. Stir until the serotonin is fully dissolved.

-

-

Activation of Arachidonic Acid: To the solution of arachidonic acid, add the coupling reagent. The mixture is typically stirred at room temperature for a period to allow for the formation of the activated ester.

-

Coupling Reaction: Slowly add the serotonin solution to the activated arachidonic acid mixture. The reaction is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then redissolved in an organic solvent and washed with an aqueous solution to remove any water-soluble byproducts and unreacted starting materials.

-

The organic layer is dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude N-arachidonoyl-serotonin.

-

-

Purification: The crude product is purified using silica gel column chromatography to isolate the desired N-arachidonoyl-serotonin from any remaining impurities.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of a radiolabeled substrate, such as [¹⁴C]anandamide, by FAAH. The amount of radioactive product formed is quantified to determine the enzyme's activity.

Materials:

-

Enzyme Source: Homogenates of cells or tissues expressing FAAH (e.g., mouse neuroblastoma N18TG2 cells).

-

Substrate: [¹⁴C]Anandamide.

-

Test Compound: N-acyl serotonin or other potential inhibitors at various concentrations.

-

Reaction Buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

-

Thin-layer chromatography (TLC) plates and developing solvents.

Procedure:

-

Enzyme Preparation: Prepare homogenates of the FAAH-expressing cells or tissues in the reaction buffer.

-

Incubation: In a reaction tube, combine the enzyme preparation, reaction buffer, and varying concentrations of the test compound or vehicle control. Pre-incubate for a defined period at a specific temperature (e.g., 37°C).

-

Reaction Initiation: Add [¹⁴C]anandamide to initiate the enzymatic reaction.

-

Reaction Termination and Extraction: After a specific incubation time, stop the reaction (e.g., by adding a cold organic solvent mixture). Extract the lipids from the aqueous phase.

-

Analysis:

-

Spot the lipid extract onto a TLC plate and develop it using an appropriate solvent system to separate the unreacted [¹⁴C]anandamide from the [¹⁴C]arachidonic acid product.

-

Quantify the amount of radioactivity in the spots corresponding to arachidonic acid using a radiometric detector or by scraping the silica and performing liquid scintillation counting.

-

-

Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TRPV1 Receptor Antagonism Assay (Calcium Imaging)

Principle: This cell-based assay measures the ability of a compound to antagonize the activation of the TRPV1 receptor by an agonist, such as capsaicin. The influx of calcium upon receptor activation is monitored using a fluorescent calcium indicator.

Materials:

-

Cell Line: A cell line stably or transiently overexpressing the human or rat TRPV1 receptor (e.g., HEK-293 cells).

-

Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Agonist: Capsaicin.

-

Test Compound: N-acyl serotonin or other potential antagonists at various concentrations.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Cell Culture and Plating: Culture the TRPV1-expressing cells and seed them into 96-well black-walled, clear-bottom plates.

-

Calcium Indicator Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Antagonist Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well before adding the agonist.

-

Agonist Stimulation: Add a solution of capsaicin to the wells to stimulate the TRPV1 receptors.

-

Measurement of Calcium Influx: Immediately after adding the agonist, measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.

-

Data Analysis: The antagonistic effect of the test compound is determined by its ability to inhibit the capsaicin-induced increase in intracellular calcium. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

IV. Signaling Pathways and Experimental Workflows

The unique pharmacology of N-acyl serotonins stems from their interaction with multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships and typical experimental workflows.

Dual FAAH Inhibition and TRPV1 Antagonism by N-Arachidonoyl-Serotonin

Caption: Dual signaling pathway of N-arachidonoyl-serotonin.

N-Acetylserotonin (NAS) Signaling via TrkB Receptor

Caption: N-acetylserotonin signaling through the TrkB receptor.

Experimental Workflow for N-Acyl Serotonin Research

Caption: A typical experimental workflow in N-acyl serotonin research.

V. Conclusion and Future Directions

The discovery of N-acyl serotonins has significantly expanded our understanding of lipid signaling and its role in physiology and disease. The dual-action of compounds like N-arachidonoyl-serotonin, targeting both the endocannabinoid system via FAAH inhibition and the vanilloid system via TRPV1 antagonism, presents a compelling strategy for the development of novel therapeutics with potentially enhanced efficacy and reduced side effects for conditions such as chronic pain and inflammation.